4'-(Pentafluorosulfur)acetophenone, also known as pentafluorosulfur acetophenone, is a chemical compound with the molecular formula CHFOS and a CAS number of 401892-83-9. This compound is notable for its unique properties, which have garnered interest in various scientific fields, particularly in organic chemistry and materials science. It appears as a yellow-white crystalline powder and is recognized for its potential applications in synthesizing other chemical entities due to its reactive functional groups.
4'-(Pentafluorosulfur)acetophenone is classified under organofluorine compounds, specifically as a substituted acetophenone derivative. Its synthesis often involves reactions with acetophenone, which serves as a precursor in the creation of various heterocyclic compounds. The compound's structure features a pentafluorosulfur group attached to the aromatic ring of acetophenone, enhancing its reactivity and stability under certain conditions .
Several methods have been developed for synthesizing 4'-(Pentafluorosulfur)acetophenone. One notable approach includes the reaction of aryl triflates with a mixture of tin tetramethyl (SnMe), palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at elevated temperatures (60 °C). This method highlights the compound's versatility in organic synthesis.
Additionally, microwave-assisted synthesis techniques have been explored to enhance yield and reduce reaction times. These methods utilize microwave irradiation to facilitate regioselective substitutions, leading to efficient formation of various derivatives from acetophenone .
The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and catalyst presence. The use of microwave technology has been shown to improve reaction efficiency significantly compared to traditional heating methods.
The molecular structure of 4'-(Pentafluorosulfur)acetophenone can be represented by its canonical SMILES notation: CC(=O)C1=CC=C(C=C1)S(F)(F)(F)(F)F. This structure indicates a ketone functional group (acetophenone moiety) linked to a sulfur atom that is fully substituted with five fluorine atoms.
4'-(Pentafluorosulfur)acetophenone participates in various organic reactions, particularly those involving electrophilic aromatic substitution due to the electron-withdrawing nature of the pentafluorosulfur group. It can also serve as a reactant in (pseudo)-two-, three-, and four-component reactions, which are common in synthesizing complex organic molecules .
The compound's reactivity can be attributed to the strong electronegative influence of the fluorine atoms on the sulfur atom, which enhances its electrophilic character. This property makes it valuable in designing new synthetic pathways for creating diverse chemical structures.
The mechanism by which 4'-(Pentafluorosulfur)acetophenone acts in chemical reactions typically involves electrophilic attack on nucleophiles due to the polarized sulfur-fluorine bond. This process can lead to various substitution reactions where the pentafluorosulfur group can be replaced or modified under appropriate conditions.
Data from studies indicate that compounds with similar structures exhibit significant biological activity, suggesting potential applications beyond synthetic chemistry .
4'-(Pentafluorosulfur)acetophenone exhibits unique chemical properties due to its fluorinated sulfur group, which affects its reactivity and interaction with other compounds. The presence of multiple fluorine atoms contributes to its high thermal stability and resistance to oxidation .
4'-(Pentafluorosulfur)acetophenone has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: